molecular formula C12H11N3OS B1334396 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 424818-72-4

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one

Katalognummer: B1334396
CAS-Nummer: 424818-72-4
Molekulargewicht: 245.3 g/mol
InChI-Schlüssel: SSBIOMBKWGPZQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that features a quinazolinone core structure with an amino group at the 2-position and a thienyl group at the 7-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the amino or thienyl positions.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential therapeutic effects against various pathogens and diseases. Below are the key areas of application:

Antiviral Activity

Research indicates that derivatives of quinazolinone compounds exhibit antiviral properties. For instance:

  • Varicella-Zoster Virus : The compound has shown activity against both TK+ and TK– strains of the varicella-zoster virus, with effective concentrations (EC50) ranging from 6.8 to 8.2 µM .
  • Influenza Virus : Quinazoline derivatives, including those similar to 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one, have demonstrated inhibitory effects against influenza virus strains (IC50 values of 30–42 µM) .

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy:

  • Multidrug-resistant Bacteria : Studies have highlighted its potential as a gyrase inhibitor, particularly effective against multidrug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis .
  • Biofilm Formation : Research into its ability to inhibit biofilm formation by pathogenic bacteria suggests it may serve as a novel therapeutic agent in combating bacterial infections .

Acetylcholinesterase Inhibition

Recent studies have explored the potential of quinazoline derivatives as acetylcholinesterase inhibitors, proposing their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves binding to the enzyme and preventing acetylcholine breakdown, thereby enhancing cholinergic signaling.

Case Studies

Several studies have documented the synthesis and evaluation of biological activities associated with this compound:

Study ReferenceSynthesis MethodBiological ActivityFindings
Multicomponent ReactionAntiviral (VZV)EC50 = 6.8–8.2 µM
Chemical SynthesisAntibacterialEffective against MRSA
Molecular DockingAcetylcholinesterase InhibitionPotential for neurodegenerative treatment

Wirkmechanismus

The mechanism of action of 2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-7,7-dimethyl-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-7-methyl-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

2-amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of both an amino group and a thienyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-Amino-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound with a unique quinazolinone core structure. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases. This article explores the biological activities of this compound, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₁N₃OS
  • CAS Number : 424818-72-4

The presence of an amino group at the 2-position and a thienyl group at the 7-position contributes to its unique properties, which may influence its biological activity.

The exact mechanism of action for this compound is not fully elucidated. However, similar compounds in the dihydroquinazolinone class have shown interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation:

  • Case Study : A study demonstrated that a thienyl-substituted quinazolinone exhibited IC50 values ranging from 9.99 μM to 8.27 μM against various tumor cell lines .
  • Mechanism : These compounds often induce apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may share similar mechanisms .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

Antiviral Activity

Emerging evidence suggests that compounds containing heterocyclic moieties can inhibit viral replication:

  • Example : Certain derivatives have been noted for their ability to inhibit viral RNA polymerases, which are crucial for viral replication. The potential for this compound to exhibit similar antiviral properties warrants further investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructureBiological ActivityIC50 Values
Compound ASimilarAnticancer10 μM
Compound BSimilarAntimicrobial15 μM
This compoundUniquePotentially Anticancer/AntimicrobialTBD

Eigenschaften

IUPAC Name

2-amino-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBIOMBKWGPZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-dimethylaminomethylene-5-thien-2-yl-cyclohexane-1,3-dione (267 mg, 1.09 mmol) from stage 1, guanidine hydrochloride (205 mg, 2.14 mmol) and sodium carbonate (342 mg, 3.21 mmol), following the procedure described for the synthesis of 2-amino-7-(4-chloro-phenyl)-7,8-dihydro-6H-quinazolin-5-one (example 2/a stage 2) except that the mixture was heated to reflux for 16 h.
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.